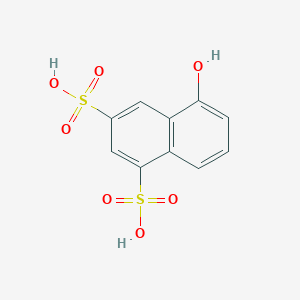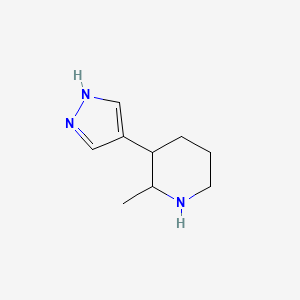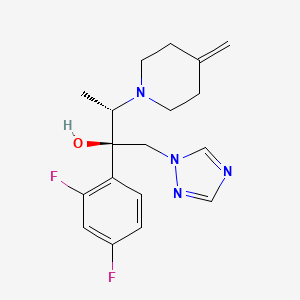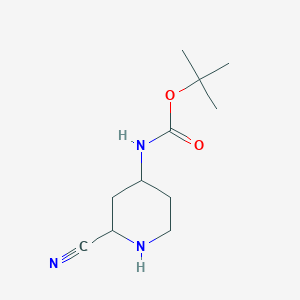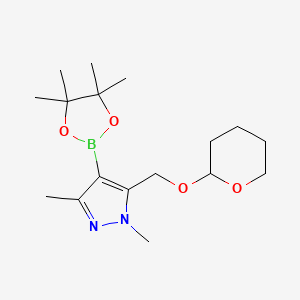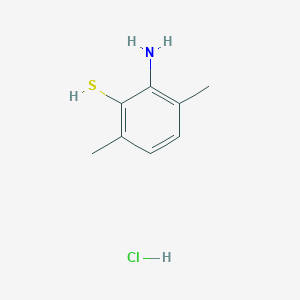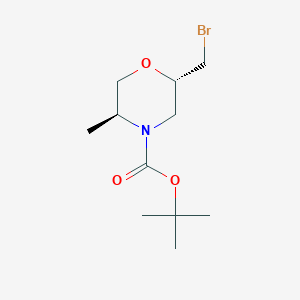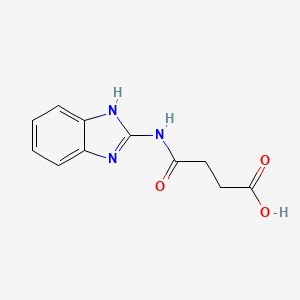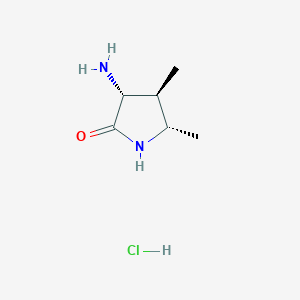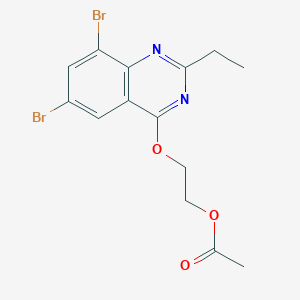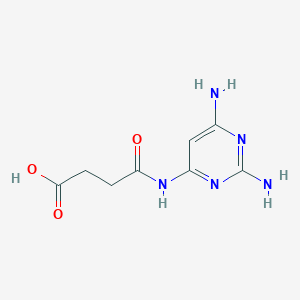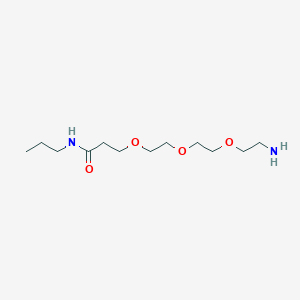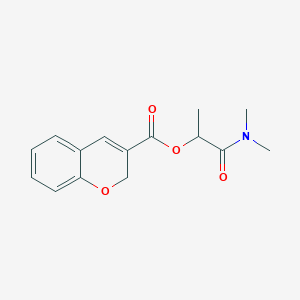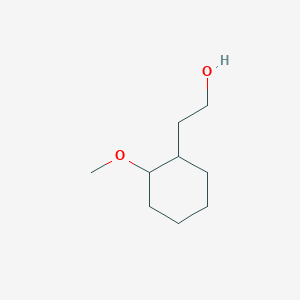
2-(2-Methoxycyclohexyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxycyclohexyl)ethanol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical applications due to its unique structure, which combines the properties of alcohols and ethers. This compound is known for its versatility and is utilized in a range of industrial and scientific research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Methoxycyclohexyl)ethanol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, with silver cesium phosphotungstate (Ag2CsPW12O40) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methoxycyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
2-(2-Methoxycyclohexyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxycyclohexyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. It can act as a nucleophile in substitution reactions and participate in redox reactions due to its alcohol and ether functionalities.
Comparación Con Compuestos Similares
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used mainly as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with tertiary amine, ether, and hydroxyl functionalities, used in various chemical applications.
Uniqueness: 2-(2-Methoxycyclohexyl)ethanol is unique due to its cyclohexyl ring structure, which imparts distinct physical and chemical properties compared to linear or branched analogs. This structural feature enhances its stability and reactivity, making it valuable in specific industrial and research applications.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-(2-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-5-3-2-4-8(9)6-7-10/h8-10H,2-7H2,1H3 |
Clave InChI |
WPYRBBCVBIJLRO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


